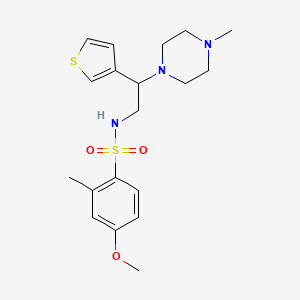

4-methoxy-2-methyl-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide

描述

属性

IUPAC Name |

4-methoxy-2-methyl-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O3S2/c1-15-12-17(25-3)4-5-19(15)27(23,24)20-13-18(16-6-11-26-14-16)22-9-7-21(2)8-10-22/h4-6,11-12,14,18,20H,7-10,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMBJDWSPLWIFCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC(C2=CSC=C2)N3CCN(CC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

4-Methoxy-2-methyl-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide, a complex organic compound, has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships, pharmacological effects, and relevant case studies.

Chemical Structure

The compound can be represented structurally as follows:

Key Functional Groups

- Methoxy group : Contributes to lipophilicity and potential interactions with biological membranes.

- Piperazine moiety : Known for its role in enhancing pharmacological properties and receptor binding.

- Thiophene ring : Imparts unique electronic properties that may influence biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Anticancer Activity : Preliminary studies have shown that compounds with similar structures can induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and U-937 (leukemia) cells. The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis.

| Cell Line | IC50 (µM) | Reference Compound |

|---|---|---|

| MCF-7 | 15.63 | Tamoxifen |

| U-937 | 10.38 | Doxorubicin |

| A549 | 0.11 | Combretastatin-A4 |

The proposed mechanism of action for this compound includes:

- Inhibition of Lipoxygenases (LOXs) : Compounds with similar sulfonamide structures have been shown to inhibit LOXs, which play a crucial role in inflammation and cancer progression .

- Induction of Apoptosis : Flow cytometry assays indicate that this compound may activate apoptotic pathways in cancer cells, leading to increased caspase activity and p53 expression .

Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of sulfonamide derivatives similar to our compound against various human cancer cell lines. The results demonstrated significant cytotoxicity with IC50 values ranging from 0.12 to 48.37 µM, suggesting that structural modifications could enhance potency .

Study 2: Inhibition of LOX Enzymes

Another study focused on the inhibition of human lipoxygenases by sulfonamide-based compounds. The top candidates displayed nanomolar potency against 12-lipoxygenase, indicating potential therapeutic applications in inflammatory diseases and cancer .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

- Substituents on the aromatic rings : Modifications can significantly alter the binding affinity to target receptors.

- Piperazine ring variations : Different substitutions on the piperazine ring can enhance selectivity for specific biological targets.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 4-methoxy-2-methyl-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, sulfonamide formation often involves reacting a sulfonyl chloride intermediate (e.g., 4-methoxy-2-methylbenzenesulfonyl chloride) with a secondary amine containing the 4-methylpiperazine and thiophene moieties. Base catalysts like triethylamine are critical for deprotonating the amine and driving the reaction . Yield optimization requires controlled temperature (0–25°C) and anhydrous conditions to prevent hydrolysis. Purity is typically assessed via HPLC (>95%) and structural confirmation via H/C NMR .

Q. How is the structural conformation of this compound characterized, particularly its sulfonamide and piperazine moieties?

- Methodology : X-ray crystallography (e.g., as in Acta Crystallographica studies) resolves the 3D arrangement of the sulfonamide group and the piperazine-thiophene ethyl chain. Computational tools like density functional theory (DFT) predict bond angles and torsional strain between the aromatic rings and the flexible piperazine-thiophene linker. Spectroscopic techniques (FT-IR, NMR) confirm functional groups, such as the sulfonamide S=O stretch (~1350 cm) and methoxy C-O vibrations (~1250 cm) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

- Methodology : Discrepancies in IC values (e.g., kinase inhibition vs. cytotoxicity) may arise from assay conditions (e.g., pH, serum proteins). Use orthogonal assays:

- Surface Plasmon Resonance (SPR) quantifies direct binding affinities to targets like kinases.

- Fluorescence Polarization measures competition with known ligands.

- In-cell Western Blotting validates target engagement in live cells .

- Example : A 2023 study resolved conflicting data by correlating SPR-derived values (nM range) with cellular efficacy, identifying serum albumin binding as a confounding factor .

Q. How do structural modifications to the thiophene or piperazine groups affect pharmacological properties?

- Methodology : Structure-activity relationship (SAR) studies systematically alter:

- Thiophene substitution : Replace the 3-thiophenyl group with 2-thiophenyl (see ) to assess steric effects on target binding.

- Piperazine methylation : Compare 4-methylpiperazine (current compound) with unsubstituted piperazine to evaluate metabolic stability (CYP450 assays).

- Key Finding : Methylation at the piperazine N-position reduces off-target interactions with adrenergic receptors, enhancing selectivity .

Q. What computational models predict the compound’s pharmacokinetics and off-target risks?

- Methodology :

- Molecular Dynamics (MD) Simulations : Model blood-brain barrier permeability using lipid bilayer systems.

- QSAR Models : Train datasets on analogs with known ADMET profiles (e.g., PubChem CID 1455359) to predict clearance rates.

- Off-Target Screening : Use SwissTargetPrediction or SEA databases to identify potential interactions with GPCRs or ion channels .

Key Considerations for Researchers

- Experimental Design : Include controls for serum protein binding in bioassays and validate computational predictions with wet-lab data.

- Contradiction Resolution : Use meta-analysis tools like RevMan to integrate heterogeneous datasets and identify confounding variables.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。